An In-depth Technical Guide to 4-[2-(Tert-butylamino)-1-hydroxyethyl]-2-methylphenol (Salbutamol Impurity C)
An In-depth Technical Guide to 4-[2-(Tert-butylamino)-1-hydroxyethyl]-2-methylphenol (Salbutamol Impurity C)
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of 4-[2-(Tert-butylamino)-1-hydroxyethyl]-2-methylphenol, a known impurity of the widely used bronchodilator, Salbutamol. This document is intended to serve as a core resource for researchers, scientists, and drug development professionals, offering in-depth information on its chemical and physical properties, potential pharmacology based on structure-activity relationships, and methods for its synthesis and analysis.
Introduction
4-[2-(Tert-butylamino)-1-hydroxyethyl]-2-methylphenol, systematically known as Salbutamol EP Impurity C, is a molecule of significant interest in the pharmaceutical industry.[1] As a close structural analog of Salbutamol, its presence in the final drug product is carefully monitored to ensure the safety and efficacy of the medication. Understanding the basic properties of this impurity is crucial for the development of robust analytical methods for its detection and quantification, as well as for assessing its potential pharmacological impact.
This guide will delve into the fundamental characteristics of this compound, providing a scientific and logical narrative that is grounded in available technical data and established scientific principles.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of a compound is foundational to all aspects of its handling, analysis, and formulation.
Identification
| Identifier | Value | Source |
| IUPAC Name | 4-[2-(tert-butylamino)-1-hydroxyethyl]-2-methylphenol | [2] |
| Synonyms | Salbutamol EP Impurity C, 3-Dehydroxy Salbutamol, USP Albuterol Related Compound A, (1RS)-2-[(1,1-dimethylethyl)amino]-1-(4-hydroxy-3-methylphenyl)ethanol | [1][3] |
| CAS Number | 18910-68-4 | [1] |
| Molecular Formula | C₁₃H₂₁NO₂ | [1] |
| Molecular Weight | 223.31 g/mol | [1] |
Physicochemical Data
| Property | Value | Notes |
| pKa | Not experimentally determined. Predicted values may be available through computational models. | The basicity of the tert-butylamino group and the acidity of the phenolic hydroxyl group are the primary determinants of the pKa values. |
| Solubility | Described as "Soluble In Specific Solvents".[4] Quantitative data is not available. | Based on its structure, it is expected to be soluble in polar organic solvents and sparingly soluble in water. |
| Melting Point | Not experimentally determined. | The melting point will be influenced by the crystalline form and purity of the substance. |
| Appearance | White to off-white powder. | Based on supplier information for the reference standard.[4] |
Inferred Pharmacology and Mechanism of Action
Direct pharmacological studies on 4-[2-(Tert-butylamino)-1-hydroxyethyl]-2-methylphenol are not available in the peer-reviewed literature. However, based on its structural similarity to Salbutamol, a well-characterized selective β₂-adrenergic agonist, we can infer its likely pharmacological activity through the principles of Structure-Activity Relationship (SAR).
The β₂-Adrenergic Receptor and Signal Transduction
β₂-adrenergic receptors are G-protein coupled receptors primarily located on the smooth muscle cells of the airways. Agonist binding to these receptors initiates a signaling cascade that leads to bronchodilation.
Caption: β₂-Adrenergic Receptor Signaling Pathway.
Structure-Activity Relationship (SAR) Analysis
The key structural difference between Salbutamol and 4-[2-(Tert-butylamino)-1-hydroxyethyl]-2-methylphenol is the substituent at the 3-position of the phenyl ring (meta to the ethylamino side chain). In Salbutamol, this is a hydroxymethyl group (-CH₂OH), while in the impurity, it is a methyl group (-CH₃).
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The Role of the 3-Substituent: The 3-hydroxymethyl group of Salbutamol is crucial for its β₂-selectivity and contributes to its resistance to metabolism by catechol-O-methyltransferase (COMT), an enzyme that inactivates catecholamines.[5]
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Impact of the Methyl Group: Replacing the hydroxymethyl group with a methyl group is expected to alter the molecule's interaction with the β₂-adrenergic receptor. The methyl group is less polar and lacks the hydrogen bonding capability of the hydroxymethyl group. This change could potentially reduce the binding affinity and intrinsic activity of the compound at the β₂-receptor compared to Salbutamol.
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Expected Activity: Based on SAR principles, it is hypothesized that 4-[2-(Tert-butylamino)-1-hydroxyethyl]-2-methylphenol will likely retain some β₂-adrenergic agonist activity due to the presence of the key pharmacophoric elements (the phenylethanolamine backbone with a tert-butylamino group). However, its potency and selectivity are expected to be lower than that of Salbutamol.
Synthesis and Characterization
The synthesis of 4-[2-(Tert-butylamino)-1-hydroxyethyl]-2-methylphenol is not widely reported, as it is primarily of interest as a pharmaceutical impurity. However, a plausible synthetic route can be devised based on known organic chemistry principles and methodologies used for the synthesis of related compounds.
Proposed Synthetic Workflow
A potential synthetic pathway could involve the following key steps, starting from commercially available 2-methylphenol.
Caption: Proposed Synthesis Workflow.
Experimental Protocol - A Conceptual Outline:
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Step 1: Friedel-Crafts Acylation: 2-Methylphenol is reacted with bromoacetyl bromide in the presence of a Lewis acid catalyst (e.g., AlCl₃) to introduce the bromoacetyl group at the para position to the hydroxyl group. The reaction is typically carried out in an inert solvent at reduced temperatures.
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Step 2: Amination: The resulting α-bromoketone is then reacted with an excess of tert-butylamine to displace the bromine atom and form the corresponding α-aminoketone. This reaction is usually performed in a polar solvent.
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Step 3: Reduction: The ketone functionality of the α-aminoketone is selectively reduced to a hydroxyl group using a reducing agent such as sodium borohydride (NaBH₄). This step yields the final product, 4-[2-(Tert-butylamino)-1-hydroxyethyl]-2-methylphenol.
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Purification: The final product would be purified using standard techniques such as column chromatography or recrystallization to obtain the desired purity.
Analytical Characterization
The identity and purity of 4-[2-(Tert-butylamino)-1-hydroxyethyl]-2-methylphenol are typically confirmed using a combination of analytical techniques.
High-Performance Liquid Chromatography (HPLC):
HPLC is the primary method for the quantification of this impurity in Salbutamol drug substance and product. A typical reverse-phase HPLC method would involve:
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Column: C18 stationary phase (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6]
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Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol).[6]
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Detection: UV detection at a wavelength where the compound exhibits significant absorbance (e.g., 220-280 nm).[6]
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Quantification: The concentration of the impurity is determined by comparing its peak area to that of a certified reference standard.
Spectroscopic Methods:
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Mass Spectrometry (MS): Provides information about the molecular weight of the compound and its fragmentation pattern, which aids in structural elucidation.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the molecule by providing detailed information about the chemical environment of the hydrogen and carbon atoms.
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Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule.
Conclusion
4-[2-(Tert-butylamino)-1-hydroxyethyl]-2-methylphenol is an important impurity to monitor in the production of Salbutamol. While there is a lack of extensive experimental data on its basic physicochemical and pharmacological properties, its chemical identity is well-established. Inferred knowledge from the structure-activity relationships of β₂-adrenergic agonists suggests that it may possess some pharmacological activity, albeit likely reduced compared to Salbutamol. The synthesis and analytical methods for this compound are based on standard organic chemistry and chromatographic principles. This guide provides a foundational understanding of this molecule for professionals in the pharmaceutical sciences. Further experimental investigation into its properties is warranted to build a more complete profile.
References
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ChemBK. 4-[2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol. Retrieved from [Link]
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PubMed. Development and validation of a HPLC method for quantification of degradation impurities of salbutamol sulfate with following long-term stability studies in multicomponent cough syrup. Retrieved from [Link]
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SynZeal. Salbutamol EP Impurity C | 18910-68-4. Retrieved from [Link]
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SynThink Research Chemicals. Salbutamol EP Impurity C | 18910-68-4. Retrieved from [Link]
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Journal of Advanced Scientific Research. HPLC METHOD DEVELOPMENT AND VALIDATION FOR ESTIMATION OF SALBUTAMOL SULPHATE. Retrieved from [Link]
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CORE. Synthesis, Isolation and Characterization of Process-Related Impurities in Salbutamol Sulphate. Retrieved from [Link]
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ResearchGate. Development and validation of a HPLC method for quantifica-tion of degradation impurities of salbutamol sulfate with following l. Retrieved from [Link]
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Cheméo. Chemical Properties of 4-[2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol. Retrieved from [Link]
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Axios Research. Salbutamol EP Impurity C - CAS - 18910-68-4. Retrieved from [Link]
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ResearchGate. (PDF) Development and validation of a HPLC method for quantifica-tion of degradation impurities of salbutamol sulfate with following long-term stability studies in multicomponent cough syrup. Retrieved from [Link]
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ResearchGate. (PDF) Synthesis, Isolation and Characterization of Process-Related Impurities in Salbutamol Sulphate. Retrieved from [Link]
- Google Patents. 4-[2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol;[(1S,5R)-8-methyl-8-propan-2-yl-8-azoniabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;sulfuric acid;bromide;hydrate.
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PubChem. Salbutamol. Retrieved from [Link]
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PubChem. 4-[2-(Tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol;1,1,2,2-tetrafluoroethane. Retrieved from [Link]
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PubChem. 4-(2-(tert-Butylamino)-1-hydroxyethyl)-2-methylphenol. Retrieved from [Link]
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Veeprho. Salbutamol EP Impurity C | CAS 18910-68-4. Retrieved from [Link]
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PubChem. 4-[2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol;4-[(1R)-1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol. Retrieved from [Link]
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Pharmaffiliates. Salbutamol-impurities. Retrieved from [Link]
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PubChem. 4-(2-(tert-Butylamino)-1-methoxyethyl)-2-(hydroxymethyl)phenol. Retrieved from [Link]
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PubChem. 4-[(1R)-2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol;hydron;chloride. Retrieved from [Link]
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Agilent. Detection of Low-Level Impurities in Salbutamol Using the Agilent 1260 Infinity II SFC System with VWD. Retrieved from [Link]
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Pharmaffiliates. Salbutamol Sulfate - Impurity O. Retrieved from [Link]
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Pharmaffiliates. Salbutamol Sulfate - Impurity C (Sulfate Salt). Retrieved from [Link]
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